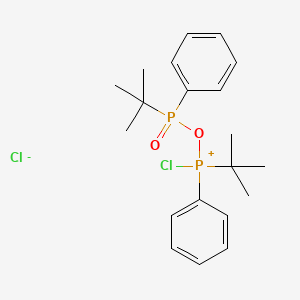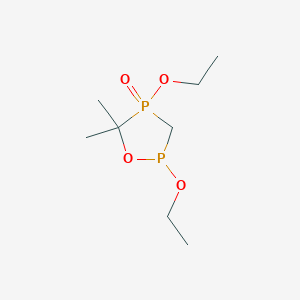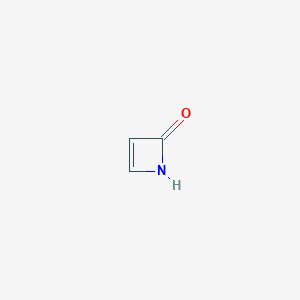![molecular formula C14H12N4O3S B14339380 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione CAS No. 96716-42-6](/img/structure/B14339380.png)
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a methoxy group, a phenyl-substituted dihydrotetrazole, and a sulfanyl group attached to a cyclohexa-2,5-diene-1,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can be achieved through a multi-step process involving the following key steps:
Formation of the Dihydrotetrazole Ring: The dihydrotetrazole ring can be synthesized by reacting phenylhydrazine with sodium azide under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the dihydrotetrazole intermediate with a suitable thiol reagent.
Cyclohexa-2,5-diene-1,4-dione Core Formation: The final step involves the formation of the cyclohexa-2,5-diene-1,4-dione core through a Diels-Alder reaction between a suitable diene and a dienophile, followed by methoxylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The dione core can be reduced to form a diol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are suitable.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe due to its unique functional groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Methoxy-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione: Lacks the dihydro functionality.
2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)thio]cyclohexa-2,5-diene-1,4-dione: Contains a thio group instead of a sulfanyl group.
Uniqueness
The presence of the dihydrotetrazole ring and the sulfanyl group in 2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione distinguishes it from similar compounds
特性
CAS番号 |
96716-42-6 |
|---|---|
分子式 |
C14H12N4O3S |
分子量 |
316.34 g/mol |
IUPAC名 |
2-methoxy-5-(1-phenyltetrazol-5-yl)sulfanylbenzene-1,4-diol |
InChI |
InChI=1S/C14H12N4O3S/c1-21-12-7-11(20)13(8-10(12)19)22-14-15-16-17-18(14)9-5-3-2-4-6-9/h2-8,19-20H,1H3 |
InChIキー |
KZTKNMYHMITCOZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)O)SC2=NN=NN2C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



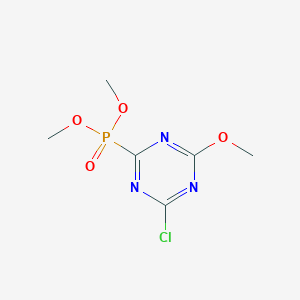


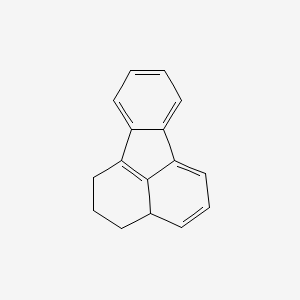
![2-Methyl-4-phenyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B14339323.png)
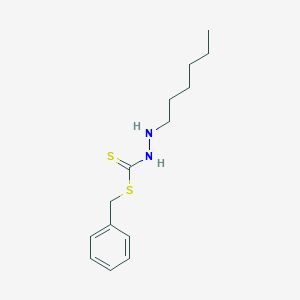
![5H-[1]Benzopyrano[4,3-b]pyridine, 2,3-diphenyl-](/img/structure/B14339336.png)

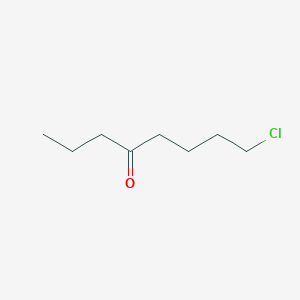
![{2,3-Dichloro-4-[(2H-thiopyran-2-ylidene)acetyl]phenoxy}acetic acid](/img/structure/B14339361.png)
